Vitamin E acetate

Übersicht

Beschreibung

Vitamin E acetate, also known as alpha-tocopheryl acetate, is a derivative of vitamin E. It is a fat-soluble antioxidant that is widely used in dietary supplements, cosmetics, and dermatological products. This compound is known for its stability and ability to protect cells from oxidative damage by neutralizing free radicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vitamin E acetate is synthesized through the esterification of alpha-tocopherol with acetic acid. The process involves the use of a catalyst, typically a modified resin loaded with proton strong acid and Lewis acid. The reaction is carried out in a microchannel reactor, which enhances the mass transfer effect and increases the reaction rate .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the following steps:

- Dissolving 2,3,5-trimethylhydroquinone in a solvent with a catalyst.

- Adding isophytol dropwise under nitrogen protection.

- Heating and maintaining the reaction temperature.

- Separating the liquid and distilling under reduced pressure to recover the solvent.

- Washing and extracting the reaction liquid to obtain crude this compound .

Analyse Chemischer Reaktionen

Pyrolysis and Ketene Formation

Vitamin E acetate undergoes pyrolysis when heated to temperatures typical in vaping devices (180–300°C), producing toxic ketene (ethenone, CH₂=C=O) and other fragmentation products .

Mechanistic insights :

-

Fragmentation patterns : Mass spectrometry (APCI-MS) reveals two primary pathways:

-

DFT calculations : Activation energy barriers for ketene release from this compound (69.5 kcal/mol) are comparable to phenyl acetate (65.4 kcal/mol), confirming feasibility under vaping conditions .

Products identified :

Thermal Decomposition Products

Heating this compound generates a complex mixture of aldehydes, ketones, and carboxylic acids .

| Temperature (°C) | Major Products Identified via GC-MS |

|---|---|

| 180 | Trace acetic acid, acetone |

| 240 | Isobutyraldehyde, methacrolein |

| 300 | Levulinic acid, 2,7-octanedione |

Notable products include:

Hydrolysis Reactions

This compound is hydrolyzed in biological systems to release active α-tocopherol:

Enzymatic hydrolysis :

Chemical hydrolysis :

Oxidative Degradation

Oxidation of the aliphatic side chain produces hydroxylated and epoxidized derivatives:

| Oxidizing Agent | Products Identified |

|---|---|

| O₂ (300°C) | 4-Hydroxy-2,5,6-trimethylphenyl acetate |

| UV light | α-Tocopheryl quinone |

Catalytic Effects in Vaping Devices

Metals (e.g., chromium, nickel) in vaping coils lower activation energies for ketene formation, increasing pyrolysis efficiency .

Key findings :

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Vitamin E acetate is primarily used in dermatology for its antioxidant properties. Studies have shown that it can mitigate the effects of ultraviolet radiation on the skin, potentially reducing the risk of skin cancer.

Case Study: UV-Induced Carcinogenesis

A study conducted on hairless SKH-1 mice demonstrated that topical application of this compound significantly inhibited UV-induced carcinogenesis. The results indicated that pre-application of this compound improved DNA repair mechanisms and increased the expression of p53 protein, a crucial factor in tumor suppression. The study reported a twofold increase in cyclobutane dimer repair in treated groups compared to controls, highlighting its protective effects against UV damage .

| Parameter | VEA/UV Group | Control Group | Statistical Significance |

|---|---|---|---|

| Cyclobutane Dimer Repair | 2.0 | 1.0 | P < 0.05 |

| p53 Expression Peak Time | 15 hours | 24 hours | P < 0.03 |

Vaping Products and Health Risks

Despite its beneficial properties, this compound has been implicated in serious health risks associated with vaping, particularly in products containing tetrahydrocannabinol (THC). Its use as a thickening agent has raised concerns regarding lung injuries.

Case Study: EVALI Outbreak

The Centers for Disease Control and Prevention identified this compound as a significant factor in the outbreak of e-cigarette or vaping product use-associated lung injury (EVALI). Analysis revealed that this compound was present in lung fluid samples from 94% of patients diagnosed with EVALI who had used THC-containing products. The inhalation of this compound was linked to severe pulmonary damage, characterized by increased levels of inflammatory markers and lipid-laden macrophages in the lungs .

| Study Findings | EVALI Patients | Control Group | Presence of VEA |

|---|---|---|---|

| Serum Albumin Levels | Elevated | Normal | 94% |

| Lipid-Laden Macrophages | Present | Absent | 100% |

Biomedical Applications

This compound is also gaining attention in biomedical fields due to its antioxidant properties and potential for enhancing material stability.

Case Study: Polyethylene Stabilization

Research has indicated that incorporating this compound into ultra-high molecular weight polyethylene (UHMWPE) can significantly improve its oxidative stability during sterilization processes. This application is particularly relevant for orthopedic implants, where oxidative degradation can lead to implant failure. The incorporation of antioxidants like vitamin E has shown promising results in maintaining the integrity and longevity of these materials .

| Application | Effect | Outcome |

|---|---|---|

| UHMWPE Stabilization | Reduced Oxidation | Improved Longevity |

| Implant Coating | Antimicrobial Action | Enhanced Osseointegration |

Wirkmechanismus

Vitamin E acetate exerts its effects primarily through its antioxidant activity. It incorporates itself into cell membranes, where it reacts with lipid peroxyl radicals to form stable tocopheroxyl radicals, thereby preventing lipid peroxidation. This action helps maintain cell membrane integrity and protects against oxidative damage . Additionally, this compound is involved in cellular signaling, gene regulation, and immune function .

Vergleich Mit ähnlichen Verbindungen

Vitamin E acetate is compared with other vitamin E derivatives, such as:

Alpha-tocopherol: The most biologically active form of vitamin E, but less stable than its acetate derivative.

Tocopheryl succinate: Another ester derivative with similar antioxidant properties but different solubility and stability profiles.

Tocotrienols: Compounds with unsaturated side chains, offering different biological activities and health benefits.

Uniqueness: this compound is unique due to its stability and ability to penetrate the skin, making it a preferred choice in topical formulations. It provides a longer shelf life and is slowly hydrolyzed to release free tocopherol, offering prolonged antioxidant protection .

Eigenschaften

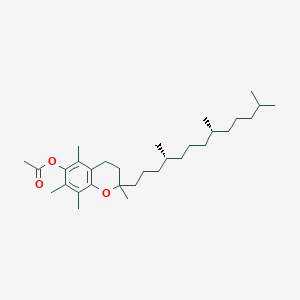

Molekularformel |

C31H52O3 |

|---|---|

Molekulargewicht |

472.7 g/mol |

IUPAC-Name |

[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1 |

InChI-Schlüssel |

ZAKOWWREFLAJOT-ADUHFSDSSA-N |

Isomerische SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |

Kanonische SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Synonyme |

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.